molecular formula C6H4BrClO2S B119516 4-Bromobenzenesulfonyl chloride CAS No. 98-58-8

4-Bromobenzenesulfonyl chloride

Cat. No. B119516
CAS RN: 98-58-8
M. Wt: 255.52 g/mol
InChI Key: KMMHZIBWCXYAAH-UHFFFAOYSA-N
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Description

4-Bromobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H4BrClO2S . It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .


Molecular Structure Analysis

The molecular structure of 4-Bromobenzenesulfonyl chloride is represented by the formula BrC6H4SO2Cl . The InChI key for this compound is KMMHZIBWCXYAAH-UHFFFAOYSA-N . It contains a total of 15 bonds, including 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .


Chemical Reactions Analysis

4-Bromobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . The specific chemical reactions involving 4-Bromobenzenesulfonyl chloride are not detailed in the search results.


Physical And Chemical Properties Analysis

4-Bromobenzenesulfonyl chloride is a crystalline powder or crystals with a melting point of 73-75 °C . It is soluble in Tetrahydrofuran, petroleum ether, and 1,4-dioxane, but insoluble in water . The molecular weight of the compound is 255.52 .

Scientific Research Applications

Pd-Catalysed Direct Arylation

4-Bromobenzenesulfonyl chloride is utilized in Pd-catalyzed direct arylation processes. It reacts with heteroarenes to afford arylated heteroarenes without cleaving the C–Br bonds, leading to moderate to high yields. This process is significant for creating (Poly)halo‐Substituted Bi(hetero)aryls, useful in various chemical synthesis applications (Skhiri et al., 2015).

Detection Enhancement of Estrogens

In liquid chromatography–mass spectrometry, 4-bromobenzenesulfonyl chloride has been applied to increase the detection responses of estrogens. It reacts rapidly and quantitatively with estrogens, enhancing detection responses by 8–23 times. This methodology is crucial for diagnosing fetoplacental function by analyzing serum and urine estrone and estradiol (Higashi et al., 2006).

Enzyme Inhibition Studies

Research involving the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides from 4-bromobenzenesulfonyl chloride has shown their potential in enzyme inhibition. This is relevant for medicinal chemistry, particularly for acetylcholinesterase and α-glucosidase inhibition (Riaz, 2020).

Desulfitative Heck Reaction

4-Bromobenzenesulfonyl chloride is used in palladium-catalyzed desulfitative Heck reactions. These reactions afford β-arylated Heck type products with complete regio- and stereoselectivities, important in organic synthesis (Skhiri et al., 2016).

Safety And Hazards

4-Bromobenzenesulfonyl chloride is classified as a skin corrosive and serious eye damage hazard . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact, immediate medical attention is required .

properties

IUPAC Name

4-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMHZIBWCXYAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059173
Record name Benzenesulfonyl chloride, 4-bromo-
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Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Bromobenzenesulfonyl chloride

CAS RN

98-58-8
Record name 4-Bromobenzenesulfonyl chloride
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Record name p-Bromobenzenesulfonyl chloride
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Record name 4-Bromobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-bromo-
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Record name Benzenesulfonyl chloride, 4-bromo-
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Record name 4-bromobenzenesulphonyl chloride
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Record name P-BROMOBENZENESULFONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
384
Citations
A Skhiri, A Beladhria, K Yuan, JF Soulé… - European Journal of …, 2015 - Wiley Online Library
… The presence of a 2-fluoro substituent on 4-bromobenzenesulfonyl chloride was expected to promote the reaction due to its electronic effect. Indeed, high yields of desired products 22–…
GA Olah, SC Narang, LD Field… - The Journal of Organic …, 1981 - ACS Publications
OCH3 30 2 43 20 ONa 10 8 21 45 OH 8 1 10 75 Cl 80 5 10 0 OCH2CH3 30 8 40 15 oc6hs 10 3 55 20 can reverse this process. Also they are known to produce dibenzoylstilbene from …
Number of citations: 46 pubs.acs.org
S Mao, X Shi, JF Soulé, H Doucet - European Journal of …, 2020 - Wiley Online Library
… With 4-bromobenzenesulfonyl chloride, a moderate yield in the target product 6 was obtained due to a poor conversion. Conversely, the use of 3-bromobenzenesulfonyl chloride …
JF Nicoud, MZ Cherkaoui - Tetrahedron: Asymmetry, 1995 - Elsevier
… 1,5 The pure crystalline epimer (S)-(-)-I, which is easily obtained from 4-bromobenzenesulfonyl chloride and (-)-menthol, is first converted into the corresponding …
Number of citations: 10 www.sciencedirect.com
MA Abbasi, A Anum, SZ Siddiqui, M Nazir… - Pharmaceutical …, 2022 - Springer
… The synthesis was triggered by reaction of 1,4-benzodioxane-6- amine (1) with 4-bromobenzenesulfonyl chloride (2) in aqueous alkaline media to yield N-(2,3-dihydro-1,4- benzodioxin-…
Number of citations: 2 link.springer.com
NА Sokolov, VN Ivanov, IR Iusupov, AV Iasevich… - Chemistry of …, 2022 - Springer
… The structure of the product of its reaction with 4-bromobenzenesulfonyl chloride, 4-[(6-{(2SR,4SR)-4-acetyl-1-[(4-bromophenyl)sulfonyl]-4-methylpyrrolidin-2-yl}-2-(4-cyanophenoxy) …
Number of citations: 6 link.springer.com
SK Sharma, I Alam, CD Gutsche - Synthesis, 1995 - thieme-connect.com
… On the other hand, 6 reacts with 4-bromobenzenesulfonyl chloride under the same reaction conditions to produce the cone conformer of the tetrasubstituted product 12. Reactions of 6 …
Number of citations: 4 www.thieme-connect.com
L Chen, YH Lou, KL Wang, S Öz, ZK Wang… - Solar RRL, 2022 - Wiley Online Library
… In summary, we introduced 4-bromobenzenesulfonyl chloride to passivate the surface defects of the perovskite films. The S  O in 4-BC interacts with the bare Pb cations in the …
Number of citations: 0 onlinelibrary.wiley.com
K Yuan, R Sang, JF Soulé, H Doucet - Catalysis Science & Technology, 2015 - pubs.rsc.org
… As the desulfitative conjugate addition tolerates C–Br bonds to afford 8 and 11 in good yields, consecutive coupling using 4-bromobenzenesulfonyl chloride as the central unit was also …
Number of citations: 12 pubs.rsc.org
A Skhiri, RB Salem, JF Soulé, H Doucet - Synthesis, 2016 - thieme-connect.com
… From 1 equivalent of 4-bromobenzenesulfonyl chloride and 1.5 equivalents of styrene at 100 C during 24 hours, the desired Heck type product 1 was obtained in 62% yield with …
Number of citations: 13 www.thieme-connect.com

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